

Commercial Availability and Suppliers of Binapo: A Technical Guide

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Compound of Interest

Compound Name: *Binapo*

Cat. No.: *B3430834*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Binapo** (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide), a chiral phosphine oxide ligand essential in asymmetric synthesis. This document details its commercial availability, key suppliers, chemical properties, and provides insights into its application through experimental protocols and mechanistic diagrams.

Introduction to Binapo

Binapo is an organophosphorus compound derived from the well-established chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).^[1] Its unique axial chirality, arising from the restricted rotation about the C1-C1' bond of the binaphthyl backbone, makes it a valuable asset in the development of stereoselective catalytic transformations.^[1] **Binapo** serves as a crucial ligand in the synthesis of chiral compounds, finding applications in the production of pharmaceutical intermediates and other fine chemicals where enantiomeric purity is paramount.^[1]

Chemical and Physical Properties

Binapo is a stable, crystalline solid. Its fundamental properties are summarized in the table below. The data presented is for the generic **Binapo** structure; specific properties of the enantiomers ((R)-**Binapo** and (S)-**Binapo**) are largely identical in magnitude, differing primarily in the sign of their optical rotation.

Property	Value	Reference
Molecular Formula	C ₄₄ H ₃₂ O ₂ P ₂	[1] [2]
Molecular Weight	654.67 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	
Melting Point	256–258 °C	[3]
CAS Number	94041-18-6 ((S)-Binapo)	[1]
	86632-33-9 ((±)-Binapo)	
InChI Key	SEZSRPYCOMAEDL-UHFFFAOYSA-N	[1]

Commercial Availability and Suppliers

Binapo is commercially available from a range of chemical suppliers, primarily catering to the research and development market. It is typically offered as the racemic mixture ((±)-**Binapo**) and as the individual enantiomers, (R)-**Binapo** and (S)-**Binapo**. The enantiomerically pure forms are crucial for asymmetric catalysis. Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

Supplier	Product Name(s)	Available Forms	Purity	Packaging Size
Smolecule	Binapo	Not specified	Research Grade	Not specified
Pharmaffiliates	(±)-BINAPO	Racemic	High Purity	Not specified
Molbase	(R)-BINAP dioxide	(R)-enantiomer	>98%	250 mg, 1 g, 5 g

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current data and to inquire about the availability of the (S)-enantiomer, which is less commonly listed.

Key Experimental Protocols

The primary application of **Binapo** is as a chiral ligand in asymmetric catalysis. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of (R)-Binapo from (R)-BINAP

Objective: To synthesize (R)-**Binapo** via the oxidation of (R)-BINAP.

Materials:

- (R)-BINAP
- Dichloromethane (CH_2Cl_2)
- 30% Hydrogen Peroxide (H_2O_2)
- Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (R)-BINAP in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude (R)-**Binapo**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford a white crystalline solid.[\[3\]](#)

Asymmetric Allylation of Aldehydes

Objective: To perform an enantioselective allylation of an aromatic aldehyde using a **Binapo**-derived catalyst.

Materials:

- **(R)-Binapo**
- Aromatic aldehyde (e.g., benzaldehyde)
- Allyltrichlorosilane
- A Lewis acid co-catalyst (e.g., a scandium salt)
- Anhydrous solvent (e.g., dichloromethane)

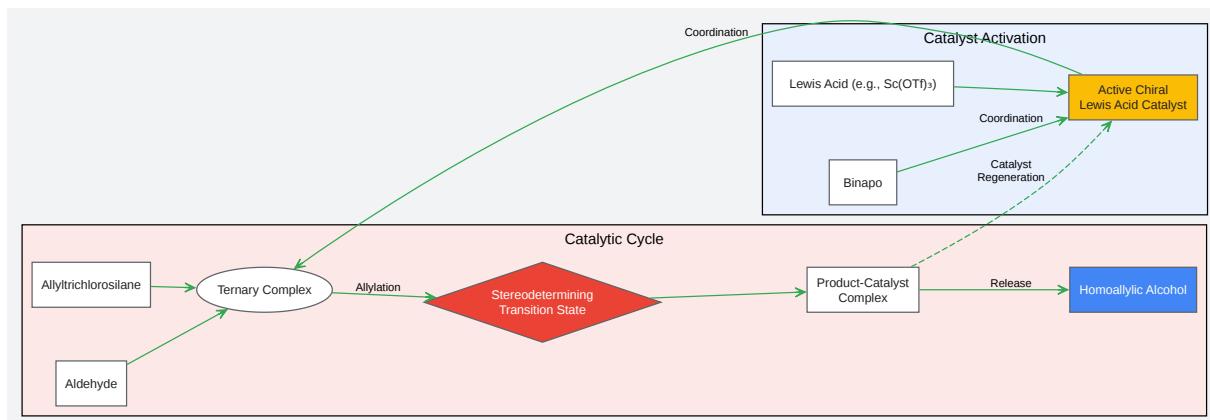
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve **(R)-Binapo** and the Lewis acid co-catalyst in anhydrous dichloromethane.
- Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
- Cool the mixture to the desired reaction temperature (e.g., -78 °C).
- Add the aromatic aldehyde to the reaction mixture.
- Slowly add allyltrichlorosilane dropwise to the stirred solution.
- Maintain the reaction at the specified temperature for the required duration (typically several hours to a day), monitoring by TLC.
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure and purify the resulting homoallylic alcohol by column chromatography on silica gel.

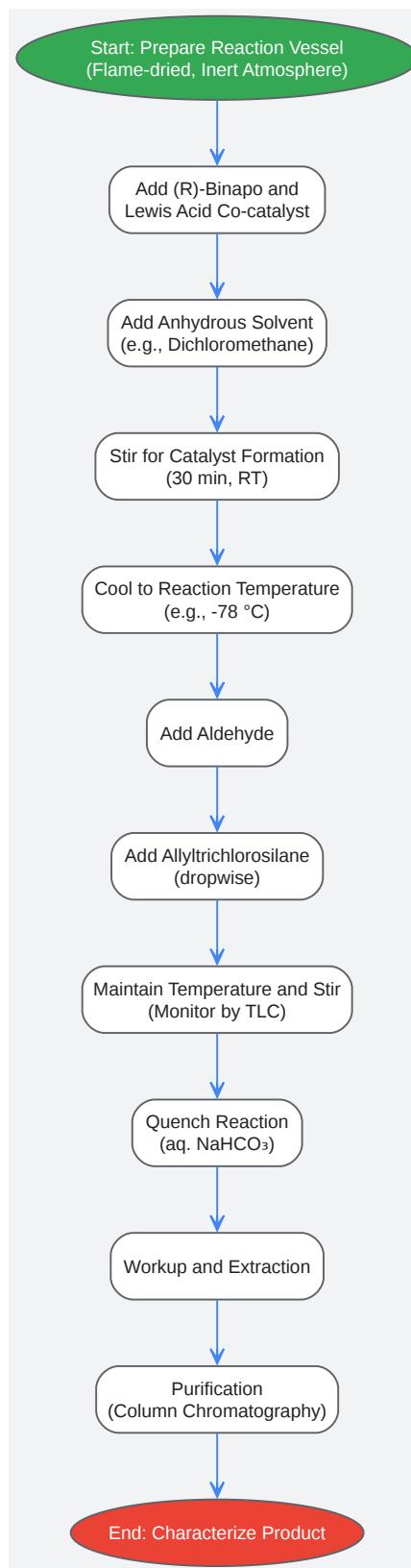
Mechanistic Insights and Signaling Pathways

In the context of **Binapo**'s application in catalysis, the "signaling pathway" refers to the catalytic cycle. The following diagrams, rendered in DOT language, illustrate the proposed mechanism for the **Binapo**-mediated asymmetric allylation of aldehydes and a general experimental workflow.



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Caption: Proposed catalytic cycle for the **Binapo**-mediated asymmetric allylation of aldehydes.

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Caption: General experimental workflow for a **Binapo**-catalyzed asymmetric reaction.

Conclusion

Binapo is a readily available and highly effective chiral ligand for asymmetric catalysis. Its commercial availability from various suppliers in both racemic and enantiomerically pure forms allows for its broad application in research and development. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and fine chemical synthesis, enabling the efficient and stereoselective construction of complex chiral molecules.

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